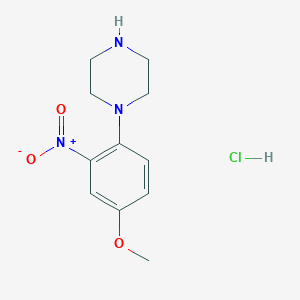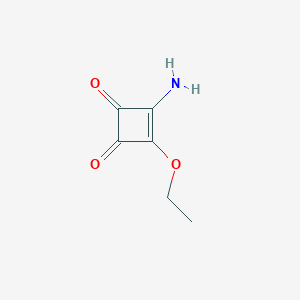
3-amino-4-ethoxycyclobut-3-ene-1,2-dione
描述
3-Amino-4-ethoxycyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C6H7NO3 It is a cyclobutene derivative featuring an amino group and an ethoxy group attached to the cyclobutene ring
作用机制
Target of Action
Similar compounds have been found to be useful as neuroprotectants , suggesting potential targets within the nervous system.
Biochemical Pathways
Similar compounds have been found to be useful as neuroprotectants , suggesting that they may influence pathways related to neuronal survival and function.
Result of Action
Similar compounds have been found to be useful as neuroprotectants , suggesting that they may have beneficial effects on neuronal survival and function.
生化分析
Biochemical Properties
2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo ethoxy substitution reactions with amines and unsaturated organosilanes . These interactions suggest that 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene can form derivatives that may be linked to amino-functionalized lipids, solids, or proteins . This compound’s ability to form such derivatives indicates its potential utility in biochemical synthesis and modification processes.
Cellular Effects
The effects of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with glycosylamines, leading to the formation of derivatives that can be linked to proteins . These interactions can alter cellular signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ethoxy substitution reactions with amines and unsaturated organosilanes suggest that it can form stable complexes with these molecules . These complexes can modulate enzyme activity and influence various biochemical pathways, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable derivatives with glycosylamines, which can be linked to proteins . These stable derivatives suggest that 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene can maintain its activity over extended periods, making it suitable for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects. Studies have indicated that the compound’s interactions with biomolecules can lead to threshold effects, where a certain dosage level is required to observe significant biochemical changes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity.
Metabolic Pathways
2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to undergo ethoxy substitution reactions with amines and unsaturated organosilanes suggests that it can participate in metabolic processes that involve these molecules . These interactions can alter the levels of specific metabolites, thereby affecting overall metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the compound can form stable derivatives with glycosylamines, which can be linked to proteins . These derivatives can facilitate the transport and distribution of the compound within cells, ensuring its availability for biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with glycosylamines and proteins suggest that it can be localized to specific subcellular regions . This localization can enhance the compound’s activity by ensuring its presence in the appropriate cellular compartments for biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-ethoxycyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione with an amine source under specific conditions. For example, the reaction can be carried out in anhydrous ethanol at room temperature using zinc triflate (Zn(CF3SO3)2) as a catalyst . This method yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and efficient production.
化学反应分析
Types of Reactions
3-Amino-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
3-Amino-4-ethoxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds applications in the development of new materials and catalysts for various industrial processes
相似化合物的比较
Similar Compounds
3-Amino-4-methoxycyclobut-3-ene-1,2-dione: Similar structure but with a methoxy group instead of an ethoxy group.
3,4-Diethoxycyclobut-3-ene-1,2-dione: Lacks the amino group, making it less reactive in certain biological contexts.
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione: Contains an additional propylamino group, which may alter its biological activity.
Uniqueness
3-Amino-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its specific combination of amino and ethoxy groups on the cyclobutene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-amino-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6-3(7)4(8)5(6)9/h2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMBULJTXVBMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


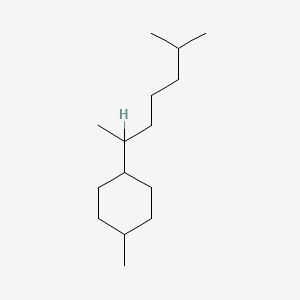
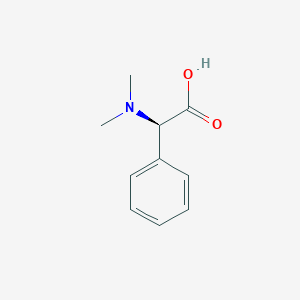
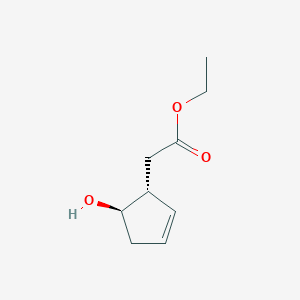
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine](/img/structure/B3257942.png)
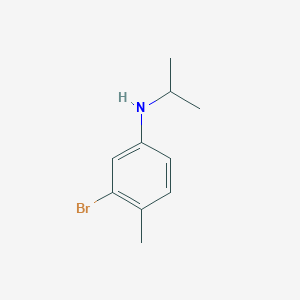
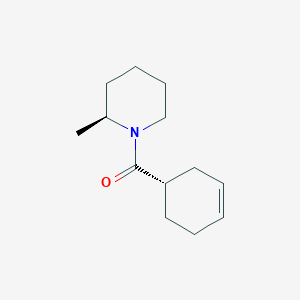
![2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine](/img/structure/B3257968.png)

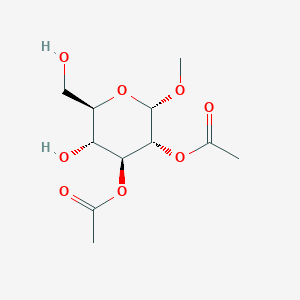
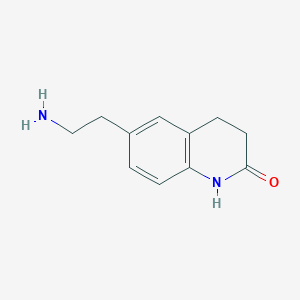
![[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate](/img/structure/B3257982.png)


